C5 Bromine Enables Suzuki-Miyaura Cross-Coupling Reactivity Not Possible with 4-Chloro or De-Brominated Analogs
The C5 bromine atom in 5-bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine provides a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling C-C bond formation at the 5-position for rapid analog generation. The de-brominated analog 4-(pyrrolidin-1-yl)pyrimidin-2-amine (CAS 1215986-09-6) lacks this electrophilic site entirely and cannot participate in aryl/heteroaryl coupling without prior halogenation. The 4-chloro analog 5-bromo-4-chloropyrimidin-2-amine (CAS 1044767-99-8) possesses two halogen sites, introducing chemoselectivity challenges where the bromine is approximately three-fold more reactive than chlorine in aminolysis reactions [1]. The single C5-bromo substitution pattern in the target compound enables regioselective mono-functionalization without competitive side reactions at the C4 pyrrolidine-occupied position. Class-level inference from halogenated pyrimidine literature confirms that bromopyrimidines are most reactive in cross-coupling compared to chloro- and iodo-pyrimidines [2].
| Evidence Dimension | Electrophilic reactivity for cross-coupling |
|---|---|
| Target Compound Data | Single C5-bromo electrophilic site (C4 occupied by pyrrolidine) |
| Comparator Or Baseline | 4-(Pyrrolidin-1-yl)pyrimidin-2-amine (CAS 1215986-09-6): no halogen electrophilic site; 5-Bromo-4-chloropyrimidin-2-amine (CAS 1044767-99-8): dual halogen sites (C5-Br, C4-Cl) |
| Quantified Difference | Target provides regioselective single-site electrophilic reactivity vs. zero (de-brominated) or dual-site competition (4-chloro analog); bromopyrimidines show ~3-fold greater reactivity than chloropyrimidines in aminolysis |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling conditions; relative reactivity data from aminolysis studies |
Why This Matters
Procurement of this specific compound enables direct Suzuki diversification without additional halogenation steps or chemoselectivity complications.
- [1] Arantz, B. W., & Brown, D. J. (1971). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society, Perkin Transactions 1, 1889-1892. (Bromopyrimidine ~3× more reactive than chloropyrimidine). View Source
- [2] Kalinda, A. S. (2004). Arylation of substituted pyrimidines via Suzuki coupling reactions. Master's Thesis. Michigan eLibrary. (Demonstrates utility of bromopyrimidines in Suzuki couplings). View Source
